N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. The compound also features a 4-chlorobenzyl group and a tosyl-protected oxazinan ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and aldehydes.
Tosyl Protection: The oxazinan ring is then protected with a tosyl group to prevent unwanted reactions during subsequent steps.
Formation of the Oxalamide: The protected oxazinan is reacted with oxalyl chloride to form the oxalamide intermediate.
Introduction of the 4-Chlorobenzyl Group: Finally, the 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the 4-chlorobenzyl group or the tosyl-protected oxazinan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The oxalamide functional group and the tosyl-protected oxazinan ring may play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorobenzyl)-N2-(methyl)oxalamide: Lacks the tosyl-protected oxazinan ring.
N1-(benzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: Lacks the 4-chlorobenzyl group.
N1-(4-chlorobenzyl)-N2-(ethyl)oxalamide: Has an ethyl group instead of the tosyl-protected oxazinan ring.
Uniqueness
N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the combination of the 4-chlorobenzyl group and the tosyl-protected oxazinan ring, which confer specific chemical properties and potential biological activities.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c1-15-3-9-18(10-4-15)31(28,29)25-11-2-12-30-19(25)14-24-21(27)20(26)23-13-16-5-7-17(22)8-6-16/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIAJOARAQOPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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